molecular formula C15H13ClN6O B8734898 2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-pyrido[3,2-d]pyrimidine

2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-pyrido[3,2-d]pyrimidine

Cat. No. B8734898
M. Wt: 328.75 g/mol
InChI Key: IJRISUZCXJKZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-pyrido[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C15H13ClN6O and its molecular weight is 328.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-pyrido[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-pyrido[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-morpholin-4-yl-7-pyrimidin-5-yl-pyrido[3,2-d]pyrimidine

Molecular Formula

C15H13ClN6O

Molecular Weight

328.75 g/mol

IUPAC Name

4-(2-chloro-7-pyrimidin-5-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C15H13ClN6O/c16-15-20-12-5-10(11-6-17-9-18-7-11)8-19-13(12)14(21-15)22-1-3-23-4-2-22/h5-9H,1-4H2

InChI Key

IJRISUZCXJKZLN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=CC(=C3)C4=CN=CN=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round bottom flask, 7-bromo-2-chloro-4-morpholin-4-yl-pyrido[3,2-d]pyrimidine (120 mg, 0.0003647 mol), pyrimidine-5-boronic acid (40.4 mg, 0.0003282 mol), sodium carbonate (57.9 mg, 0.0005471 mol), DMF (5 mL) and water (3 mL) were added and the reaction vessel degassed with nitrogen for 5-10 min. To the same reaction mixture, Pd(PPh3)2Cl2 (15 mg, 0.0003 mol) was added and again degassed with nitrogen for 5-10 min. The reaction mixture was stirred at 95° C. for 2 h. The reaction mixture was cooled and diluted with ethyl acetate. The organic layer was washed with water, brine and dried over sodium sulfate. The solvent was removed under reduced pressure to afford the crude product. The crude product was purified using column chromatography (60-120 silica gel, 0-1.5% MeOH in chloroform) to yield the desired product [55 mg, 43%]. 1H NMR (300 MHz, CDCl3): δ 9.35 (s, 1H), 9.08 (s, 2H), 8.91 (d, J=2.1 Hz, 1H), 8.22 (d, J=2.7 Hz, 1H), 3.89-3.92 (m, 8H); LC-MS (ESI): Calculated mass: 328.1; Observed mass: 329.1 [M+H]+ (RT: 0.56 min).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
40.4 mg
Type
reactant
Reaction Step One
Quantity
57.9 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step Two
Yield
43%

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